MLN0905

Description

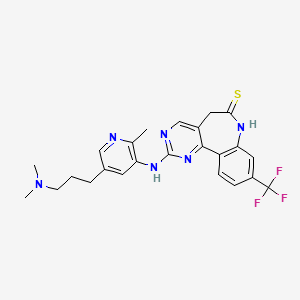

Structure

3D Structure

Properties

IUPAC Name |

2-[[5-[3-(dimethylamino)propyl]-2-methylpyridin-3-yl]amino]-9-(trifluoromethyl)-5,7-dihydropyrimido[5,4-d][1]benzazepine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N6S/c1-14-19(9-15(12-28-14)5-4-8-33(2)3)31-23-29-13-16-10-21(34)30-20-11-17(24(25,26)27)6-7-18(20)22(16)32-23/h6-7,9,11-13H,4-5,8,10H2,1-3H3,(H,30,34)(H,29,31,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODBZFJPKJDNDT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)CCCN(C)C)NC2=NC=C3CC(=S)NC4=C(C3=N2)C=CC(=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30673165 | |

| Record name | 2-({5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1228960-69-7 | |

| Record name | 2-({5-[3-(Dimethylamino)propyl]-2-methylpyridin-3-yl}amino)-9-(trifluoromethyl)-5,7-dihydro-6H-pyrimido[5,4-d][1]benzazepine-6-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30673165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

MLN0905: A Technical Guide to its Mechanism of Action in Cancer Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MLN0905 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1] Its mechanism of action in cancer cells is centered on the disruption of critical cell cycle processes, leading to mitotic arrest, induction of apoptosis, and DNA damage. This technical guide provides an in-depth overview of the molecular mechanisms underpinning the anti-neoplastic activity of MLN0905, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Core Mechanism of Action: PLK1 Inhibition

MLN0905 exerts its anti-cancer effects by directly targeting the serine/threonine kinase PLK1.[1] PLK1 plays a crucial role in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. By inhibiting PLK1, MLN0905 disrupts these processes, ultimately leading to cell cycle arrest and cell death in rapidly dividing cancer cells where PLK1 is often overexpressed.

Signaling Pathway of MLN0905-mediated PLK1 Inhibition

The following diagram illustrates the central role of PLK1 in mitosis and the mechanism by which MLN0905 intervenes.

Effects of MLN0905 on Cancer Cells

The inhibition of PLK1 by MLN0905 triggers a cascade of events within cancer cells, primarily characterized by:

-

Cell Cycle Arrest: MLN0905 treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle, a direct consequence of disrupting mitotic progression.[2]

-

Induction of Apoptosis: Prolonged mitotic arrest induced by MLN0905 ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.

-

DNA Damage: MLN0905 treatment has been shown to increase markers of DNA damage, such as phosphorylated histone H2A.X (γH2A.x).[2]

Quantitative Analysis of MLN0905 Activity

The potency of MLN0905 has been quantified across various cancer cell lines and in preclinical models.

In Vitro Potency

MLN0905 demonstrates potent inhibition of PLK1 and cytotoxic activity against a broad range of cancer cell lines.

| Parameter | Value | Cell Line(s) | Reference |

| PLK1 IC50 | 2 nM | - | [3] |

| Cdc25C EC50 | 33 nM | - | [3] |

| Cell Viability LD50 | 22 nM | HT29 (Colon) | [3] |

| 56 nM | HCT116 (Colon) | [3] | |

| 89 nM | H460 (NSCLC) | [3] | |

| 34 nM | A375 (Melanoma) | [3] | |

| Cell Viability IC50 | 3 - 24 nM | Lymphoma cell lines | [3] |

| 54.27 nM | AMO1 (Multiple Myeloma) |

In Vivo Efficacy

MLN0905 has shown significant anti-tumor activity in various human tumor xenograft models.

| Cancer Type | Xenograft Model(s) | Dosing Schedule | Outcome | Reference |

| Colon Cancer | HCT-116, HT29 | Daily or intermittent | Robust anti-tumor activity (partial and complete responses) | [1] |

| NSCLC | Calu-6 | Daily or intermittent | Robust anti-tumor activity, synergistic with Taxane | [1] |

| Ovarian Cancer | SKOV3 | Daily or intermittent | Robust anti-tumor activity, synergistic with Taxane | [1] |

| Lymphoma | OCI-LY19, OCI-LY10, PHTX-22L | Daily or intermittent | Significant anti-tumor activity | [1][4] |

| Pancreatic Cancer | Gemcitabine-resistant | Not specified | Effective inhibition of tumor growth | [2] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of MLN0905.

Cell Cycle Analysis via Flow Cytometry

This protocol outlines the steps to assess the effect of MLN0905 on the cell cycle distribution of cancer cells.

Protocol:

-

Cell Seeding: Plate cancer cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of MLN0905 (e.g., 0, 5, 50 nM) and a vehicle control for a specified duration (e.g., 48 hours).[2]

-

Cell Harvest: Detach adherent cells using trypsin and collect all cells, including those in the supernatant. Wash the cells with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the pellet in a staining solution containing propidium iodide (PI) and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay using Annexin V Staining

This protocol describes the detection of apoptosis in MLN0905-treated cells using Annexin V and a viability dye.

Protocol:

-

Cell Seeding and Treatment: Seed and treat cells with MLN0905 as described in the cell cycle analysis protocol.

-

Cell Harvest: Harvest both adherent and floating cells. Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.

-

Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC) and a viability dye such as propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

-

Flow Cytometry: Analyze the cells on a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blotting for Phospho-Histone H3

This protocol details the detection of the pharmacodynamic biomarker phospho-Histone H3 (pHisH3), a marker of mitosis, following MLN0905 treatment.

Protocol:

-

Cell Lysis: Treat cells with MLN0905 for the desired time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against phospho-Histone H3 (Ser10) (e.g., from Cell Signaling Technology, dilution 1:1500) overnight at 4°C.[2] Also probe for a loading control like GAPDH (e.g., from Proteintech, dilution 1:2000).[2]

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. An increase in the pHisH3 signal indicates an accumulation of cells in mitosis.

Conclusion

MLN0905 is a potent and selective PLK1 inhibitor that effectively induces cell cycle arrest, apoptosis, and DNA damage in a variety of cancer cell types. Its well-defined mechanism of action and demonstrated preclinical efficacy, both as a single agent and in combination with other therapies, underscore its potential as a valuable therapeutic agent in oncology. The experimental protocols and data presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic utility of MLN0905 and other PLK1 inhibitors.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. MLN0905 effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MLN0905, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Target of MLN0905

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular target and mechanism of action of MLN0905, a potent and selective small-molecule inhibitor. The information is curated for professionals in the fields of oncology research and drug development, presenting key data in a structured format with detailed experimental context.

Core Target: Polo-like Kinase 1 (PLK1)

The primary cellular target of MLN0905 is Polo-like kinase 1 (PLK1), a serine/threonine kinase that plays a pivotal role in the regulation of the cell cycle, particularly during mitosis.[1] Overexpression of PLK1 has been correlated with poor prognosis in various human cancers, making it an attractive target for anticancer therapeutics.[1] MLN0905 is a potent and orally active inhibitor of PLK1.[2]

Quantitative Analysis of MLN0905 Activity

MLN0905 demonstrates high potency against its target and robust anti-proliferative activity across a range of cancer cell lines. The following tables summarize the key quantitative data available for MLN0905.

| Parameter | Value | Target/Cell Line | Description | Reference |

| IC50 | 2 nM | PLK1 | In vitro enzymatic assay measuring the concentration of MLN0905 required to inhibit 50% of PLK1 kinase activity. | [2][3] |

| IC50 | 3 - 24 nM | Lymphoma cell panel | In vitro assay measuring the concentration of MLN0905 required to inhibit the growth of various lymphoma cell lines by 50%. | [2][3] |

| IC50 | 54.27 nM | AMO1 (Multiple Myeloma) | In vitro assay measuring the concentration of MLN0905 required to inhibit the growth of the AMO1 multiple myeloma cell line by 50%. | [4] |

| EC50 | 9 nM | - | In vitro assay measuring the effective concentration of MLN0905 to inhibit cell mitosis by 50%. | [3] |

| EC50 | 29 nM | - | In vitro assay measuring the effective concentration of MLN0905 to inhibit the phosphorylation of Cdc25C at threonine 96, a direct substrate of PLK1. | [3] |

| EC50 | 33 nM | Cdc25C | In vitro assay measuring the effective concentration of MLN0905 to inhibit Cdc25C activity. | [2] |

| LD50 | 22 nM | HT-29 (Colon Cancer) | In vitro assay measuring the lethal dose of MLN0905 required to kill 50% of HT-29 cells. | [2][3] |

| LD50 | 56 nM | HCT116 (Colon Cancer) | In vitro assay measuring the lethal dose of MLN0905 required to kill 50% of HCT-116 cells. | [2] |

| LD50 | 89 nM | H460 (Lung Cancer) | In vitro assay measuring the lethal dose of MLN0905 required to kill 50% of H460 cells. | [2] |

| LD50 | 34 nM | A375 (Melanoma) | In vitro assay measuring the lethal dose of MLN0905 required to kill 50% of A375 cells. | [2] |

Mechanism of Action and Cellular Consequences

MLN0905 exerts its anti-tumor effects by inhibiting the catalytic activity of PLK1, which leads to a cascade of events disrupting mitotic progression. This ultimately results in cell cycle arrest and apoptosis in cancer cells.[5]

Key cellular consequences of MLN0905 treatment include:

-

Mitotic Arrest: Inhibition of PLK1 by MLN0905 leads to a strong mitotic arrest, characterized by the formation of monopolar spindles.[2]

-

Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[5]

-

Biomarker Modulation: MLN0905 treatment leads to a dose-dependent modulation of the pharmacodynamic biomarker phospho-Histone H3 (pHisH3) in tumor tissue, which can be used to monitor pathway inhibition in vivo.[1][6][7][8]

The following diagram illustrates the proposed signaling pathway affected by MLN0905.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the quantitative data. The following section outlines a key protocol used to characterize the activity of MLN0905.

PLK1 Kinase Assay (Flash Plate Assay) [3]

This assay quantifies the enzymatic activity of PLK1 and its inhibition by MLN0905.

Materials:

-

Recombinant human PLK1[2–369]T210D (10 nM)

-

Peptide substrate: Biotin-AHX-LDETGHLDSSGLQEVHLA-CONH2 (4 μM)

-

ATP (8 μM) and [γ-33P]-ATP (0.2 μCi)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 10 mM MgCl2, 0.02% BSA, 10% glycerol, 1 mM DTT, 100 mM NaCl

-

MLN0905 (or other PLK inhibitors) in 3.3% DMSO

-

150 mM EDTA solution

-

384-well streptavidin-coated Image FlashPlate

Procedure:

-

Prepare the enzymatic reaction mixture (total volume 30 μL) containing assay buffer, ATP, [γ-33P]-ATP, peptide substrate, and recombinant human PLK1.

-

Add MLN0905 or vehicle (DMSO) to the reaction mixture.

-

Incubate the reaction mixture for 2.5 hours at 30°C.

-

Terminate the reaction by adding 20 μL of 150 mM EDTA.

-

Transfer 25 μL of the stopped reaction mixture to a 384-well streptavidin-coated Image FlashPlate.

-

Incubate at room temperature for 3 hours to allow the biotinylated peptide to bind to the streptavidin-coated plate.

-

Wash the plate to remove unincorporated [γ-33P]-ATP.

-

Measure the radioactivity incorporated into the peptide substrate using a suitable plate reader.

-

Calculate the percentage of inhibition based on the signal from inhibitor-treated wells relative to vehicle-treated wells.

The following diagram provides a visual workflow of the PLK1 Kinase Assay.

Preclinical Antitumor Activity

MLN0905 has demonstrated significant antitumor activity in various preclinical human xenograft models, including both solid and hematological malignancies.[1] It has shown robust efficacy in models of colon, non-small cell lung cancer (NSCLC), ovarian, and lymphoma cancers.[1] Notably, MLN0905 shows synergistic antitumor effects when combined with taxanes in ovarian and NSCLC xenograft models.[1] In models of diffuse large B-cell lymphoma (DLBCL), MLN0905 exhibited significant antitumor activity with both continuous and intermittent dosing schedules and demonstrated a synergistic survival advantage when combined with rituximab.[8] Furthermore, MLN0905 has been shown to be effective in killing gemcitabine-resistant pancreatic cancer cells in vitro and in vivo.[5]

Conclusion

MLN0905 is a potent and selective inhibitor of PLK1, a key regulator of mitosis. Its mechanism of action involves the induction of mitotic arrest and subsequent apoptosis in cancer cells. The robust preclinical activity of MLN0905, both as a single agent and in combination with other anticancer therapies, underscores the potential of targeting PLK1 in oncology. This technical guide provides a foundational understanding of the cellular and molecular pharmacology of MLN0905 for researchers and drug development professionals.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. MLN0905, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MLN0905 effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Validate User [ashpublications.org]

- 8. MLN0905, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

MLN0905: A Technical Guide to a Selective PLK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of MLN0905, a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1). This document details the core mechanism of action, quantitative data on its inhibitory activity, detailed experimental protocols for its evaluation, and a visual representation of its place in the PLK1 signaling pathway.

Core Mechanism of Action

MLN0905 is an ATP-competitive inhibitor of PLK1, a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[1] PLK1 is overexpressed in numerous human cancers, making it an attractive target for cancer therapy.[2] By binding to the ATP-binding pocket of PLK1, MLN0905 prevents the phosphorylation of PLK1 substrates, leading to mitotic arrest at the G2/M phase and subsequent apoptosis in cancer cells.[1] This targeted inhibition of PLK1 disrupts key mitotic processes, including centrosome maturation, spindle formation, and cytokinesis.[2]

Quantitative Data

The following tables summarize the in vitro and in vivo efficacy of MLN0905 across various cancer cell lines and xenograft models.

Table 1: In Vitro Inhibitory Activity of MLN0905

| Parameter | Value | Cell Line/Target | Reference |

| IC50 | 2 nM | PLK1 Kinase | [3][4] |

| IC50 | 3 - 24 nM | Lymphoma Cell Lines | [3][4] |

| LD50 | 22 nM | HT29 (Colon) | [3] |

| LD50 | 56 nM | HCT116 (Colon) | [3] |

| LD50 | 89 nM | H460 (NSCLC) | [3] |

| LD50 | 34 nM | A375 (Melanoma) | [3] |

| IC50 | 54.27 nM | AMO1 (Multiple Myeloma) | [5] |

| EC50 | 33 nM | Cdc25C Phosphorylation | [3] |

Table 2: In Vivo Antitumor Activity of MLN0905 in Xenograft Models

| Xenograft Model | Dosing Schedule | Outcome | Reference |

| HT29 (Colon) | 6.25, 12.5, 25, 50 mg/kg, p.o. | Significant antitumor activity | [3] |

| OCI LY-10, OCI LY-19, PHTX-22L (DLBCL) | Daily and intermittent | Significant antitumor activity | [6] |

| OCI LY-19 (Disseminated DLBCL) | Not specified | Significant survival advantage | [6] |

| OCI LY-19 (Disseminated DLBCL) with Rituximab | Not specified | Synergistic antitumor effect and survival advantage | [6] |

| SKOV3 (Ovarian), Calu-6 (NSCLC) with Taxane | Not specified | Synergistic antitumor response | [7] |

| Gemcitabine-resistant Pancreatic Cancer | Not specified | Effective inhibition of tumor growth | [8] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of MLN0905 are provided below.

PLK1 Kinase Assay

This assay quantifies the inhibitory activity of MLN0905 against the PLK1 enzyme.

Materials:

-

Recombinant human PLK1

-

Peptide substrate (e.g., Biotin-AHX-LDETGHLDSSGLQEVHLA-CONH2)

-

[γ-33P]-ATP

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35)

-

MLN0905 (or other test compounds)

-

Streptavidin-coated plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, recombinant PLK1, and the peptide substrate.

-

Add varying concentrations of MLN0905 or a vehicle control to the reaction mixture.

-

Initiate the kinase reaction by adding [γ-33P]-ATP.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding a solution of EDTA.

-

Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide substrate.

-

Wash the plate to remove unincorporated [γ-33P]-ATP.

-

Measure the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition at each MLN0905 concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This colorimetric assay assesses the effect of MLN0905 on the metabolic activity of cancer cells, which is an indicator of cell viability.[5]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

MLN0905 (or other test compounds)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of MLN0905 or a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the LD50 or IC50 value.

In Vivo Xenograft Model

This protocol outlines the general procedure for evaluating the antitumor efficacy of MLN0905 in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice)

-

Human cancer cell line for implantation

-

MLN0905 formulated for oral administration

-

Calipers for tumor measurement

-

Animal housing and care facilities

Procedure:

-

Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into treatment and control groups.

-

Administer MLN0905 orally to the treatment group according to a specified dosing schedule (e.g., daily or intermittently). The control group receives the vehicle.[6]

-

Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

-

Calculate the tumor volume using the formula: (Length x Width²)/2.

-

Monitor the body weight and overall health of the mice throughout the study.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis, such as pharmacodynamic biomarker assessment (e.g., phosphorylated histone H3).[6]

Visualizations

The following diagrams illustrate the PLK1 signaling pathway and a typical experimental workflow for evaluating a PLK1 inhibitor.

Caption: The role of PLK1 in mitotic progression and its inhibition by MLN0905.

Caption: A typical workflow for the preclinical assessment of a PLK1 inhibitor like MLN0905.

References

- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 2. researchgate.net [researchgate.net]

- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. selleckchem.com [selleckchem.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Biological Effects of MLN0905 on the Cell Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLN0905 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression. Its targeted inhibition of PLK1 disrupts critical cell cycle events, leading to mitotic arrest and subsequent apoptosis in cancer cells. This technical guide provides an in-depth overview of the biological effects of MLN0905 on the cell cycle, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of oncology drug development.

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a pivotal role in the regulation of the M phase of the cell cycle. Its functions are multifaceted, encompassing centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis. The overexpression of PLK1 has been correlated with poor prognosis in a variety of human cancers, making it an attractive target for therapeutic intervention. MLN0905 has emerged as a promising inhibitor of PLK1, demonstrating robust anti-tumor activity in preclinical models of various malignancies, including pancreatic cancer and diffuse large B-cell lymphoma.[1] This guide will elucidate the molecular and cellular consequences of PLK1 inhibition by MLN0905, with a focus on its impact on cell cycle progression.

Mechanism of Action of MLN0905

MLN0905 exerts its biological effects through the direct inhibition of the enzymatic activity of PLK1.[2] By binding to the ATP-binding pocket of the PLK1 kinase domain, MLN0905 prevents the phosphorylation of downstream substrates that are essential for mitotic progression.

Key Molecular Targets and Signaling Pathways

The inhibition of PLK1 by MLN0905 initiates a cascade of molecular events that ultimately halt the cell cycle. Key downstream effects include:

-

Inhibition of Cdc25C: PLK1 is responsible for the activation of the phosphatase Cdc25C, which in turn dephosphorylates and activates the cyclin-dependent kinase 1 (CDK1)/Cyclin B1 complex, a master regulator of mitotic entry. MLN0905 treatment leads to a decrease in the phosphorylation of Cdc25C, thereby preventing the activation of CDK1.

-

Modulation of p53 and CDK1 Activity: MLN0905 treatment has been shown to lead to a dose-dependent upregulation of p53 and a downregulation of phosphorylated CDK1 in pancreatic cancer cell lines.[3]

-

Induction of DNA Damage Markers: Inhibition of PLK1 by MLN0905 leads to the accumulation of DNA damage, as evidenced by the increased expression of phosphorylated histone H2A.X (γH2A.x) and phosphorylated histone H3 (PHH3).[1][3] PHH3 is a well-established pharmacodynamic biomarker for PLK1 inhibition.

The following diagram illustrates the core signaling pathway affected by MLN0905:

References

MLN0905: A Technical Guide to PLK1 Inhibition-Induced Mitotic Arrest and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Abstract

MLN0905 is a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1), a key regulator of mitotic progression.[1][2] Inhibition of PLK1 by MLN0905 disrupts multiple phases of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis in cancer cells.[3][4] This technical guide provides an in-depth overview of the mechanism of action of MLN0905, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways. The information compiled herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating PLK1 inhibition as a therapeutic strategy in oncology.

Introduction to MLN0905 and its Target: PLK1

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a critical role in the regulation of the cell cycle, particularly during mitosis.[5] Its functions include centrosome maturation, spindle assembly, chromosome segregation, and cytokinesis.[5][6] Due to its pivotal role in cell division, PLK1 is frequently overexpressed in a wide range of human cancers, and its elevated expression often correlates with poor prognosis.[5][7] This makes PLK1 an attractive target for anticancer drug development.

MLN0905 is a novel and potent inhibitor of PLK1, demonstrating high selectivity and efficacy in preclinical models of various cancers, including pancreatic cancer and diffuse large B-cell lymphoma.[2][3] By targeting the ATP-binding pocket of PLK1, MLN0905 effectively abrogates its kinase activity, leading to downstream consequences that culminate in cancer cell death.[8]

Quantitative Data: In Vitro Efficacy of MLN0905

The potency of MLN0905 has been demonstrated across various assays and cancer cell lines. The following tables summarize key quantitative data.

Table 1: Inhibitory Potency of MLN0905 against PLK1 and Other Kinases

| Target | Assay Type | IC50 / EC50 (nM) | Reference |

| PLK1 | Enzymatic Assay | 2 | [1] |

| Cdc25C | Cellular Assay | 33 | [1] |

Table 2: Cytotoxic Activity of MLN0905 in Human Cancer Cell Lines

| Cell Line | Cancer Type | Assay Type | LD50 / IC50 (nM) | Reference |

| HT29 | Colon Cancer | Cell Viability | 22 | [1] |

| HCT116 | Colon Cancer | Cell Viability | 56 | [1] |

| H460 | Lung Cancer | Cell Viability | 89 | [1] |

| A375 | Melanoma | Cell Viability | 34 | [1] |

| Lymphoma Cell Lines | Lymphoma | Cell Viability | 3 - 24 | [9] |

| AMO1 | Multiple Myeloma | MTT Assay | 54.27 | [8] |

Mechanism of Action: Inducing Mitotic Arrest and Apoptosis

The primary mechanism of action of MLN0905 is the inhibition of PLK1, which disrupts the normal progression of mitosis. This leads to a cascade of events, ultimately resulting in mitotic arrest and the induction of apoptosis.

Mitotic Arrest at G2/M Phase

PLK1 is essential for the G2/M transition and progression through mitosis.[5] Its inhibition by MLN0905 leads to a significant accumulation of cells in the G2/M phase of the cell cycle.[3] This is often characterized by the formation of monopolar spindles.[1]

Induction of Apoptosis

Prolonged mitotic arrest triggered by MLN0905 ultimately leads to the activation of the apoptotic pathway. This is evidenced by the appearance of sub-G1 DNA content in cell cycle analysis and the activation of key apoptotic proteins such as caspase-3.[4][10] The p53 pathway has also been implicated in MLN0905-induced apoptosis.[10]

Signaling Pathways

The following diagrams illustrate the key signaling pathways affected by MLN0905.

Caption: PLK1 Signaling in Mitotic Progression.

Caption: MLN0905-Induced Apoptosis Pathway.

Experimental Protocols

The following are detailed protocols for key experiments used to characterize the effects of MLN0905.

Cell Viability Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.[11][12][13]

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well and incubate overnight.

-

Compound Treatment: Treat cells with various concentrations of MLN0905 (e.g., 0-1000 nM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570 nm using a microplate reader.

Cell Cycle Analysis by Flow Cytometry

This protocol is based on standard propidium iodide (PI) staining methods.[3]

-

Cell Treatment and Harvesting: Treat cells with MLN0905 at desired concentrations (e.g., 0, 5, and 50 nM) for a specified time (e.g., 48 hours).[3] Harvest cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

Apoptosis Assay (Annexin V Staining)

This protocol follows the general principles of Annexin V-FITC apoptosis detection.[8]

-

Cell Treatment and Harvesting: Treat cells as described for the cell cycle analysis. Harvest both adherent and floating cells and wash with cold PBS.

-

Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

-

Staining: Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blot Analysis

This protocol outlines the general steps for detecting protein expression levels following MLN0905 treatment.[3]

-

Cell Lysis: Treat cells with MLN0905, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies and dilutions include:

-

Secondary Antibody Incubation and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.

Conclusion

MLN0905 is a highly potent PLK1 inhibitor that effectively induces mitotic arrest and apoptosis in a variety of cancer cell models. Its well-defined mechanism of action and robust preclinical activity make it a compelling candidate for further investigation in oncology. This technical guide provides a foundational resource for researchers working with MLN0905, offering key data and detailed methodologies to facilitate further studies into the therapeutic potential of PLK1 inhibition.

References

- 1. A PIM-CHK1 signaling pathway regulates PLK1 phosphorylation and function during mitosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MLN0905, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MLN0905 effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Multiple Roles of PLK1 in Mitosis and Meiosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Overexpression of oncogenic polo-like kinase 1 disrupts the invasiveness, cell cycle, and apoptosis in synovial sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MLN0905, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Polo-like kinase (Plk)1 depletion induces apoptosis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. merckmillipore.com [merckmillipore.com]

- 12. texaschildrens.org [texaschildrens.org]

- 13. biopioneer.com.tw [biopioneer.com.tw]

MLN0905: A Potent and Selective PLK1 Inhibitor for Oncological Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

MLN0905 is a potent, selective, and orally bioavailable small-molecule inhibitor of Polo-like kinase 1 (PLK1).[1][2][3] PLK1, a serine/threonine kinase, is a critical regulator of multiple stages of mitosis, and its overexpression is frequently observed in a wide range of human cancers, correlating with poor prognosis. MLN0905 exerts its anti-tumor effects by inducing mitotic arrest, leading to apoptosis in cancer cells. This technical guide provides a comprehensive overview of the structure, properties, and mechanism of action of MLN0905, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties

MLN0905 is a benzolactam-derived compound with the chemical formula C24H25F3N6S.

Table 1: Physicochemical Properties of MLN0905

| Property | Value | Reference |

| Chemical Name | 2-((5-(3-(dimethylamino)propyl)-2-methylpyridin-3-yl)amino)-9-(trifluoromethyl)-5H-benzo[b]pyrimido[4,5-d]azepine-6(7H)-thione | [4] |

| CAS Number | 1228960-69-7 | [1][4] |

| Molecular Formula | C24H25F3N6S | [4][5] |

| Molecular Weight | 486.56 g/mol | [3][5] |

| Appearance | Solid powder | [4] |

| Solubility | Soluble in DMSO | [4][5] |

| Storage | Short term (days to weeks) at 0 - 4°C; Long term (months to years) at -20°C | [4] |

Mechanism of Action

MLN0905 is a highly potent inhibitor of Polo-like kinase 1 (PLK1).[1][3] PLK1 plays a crucial role in the regulation of the cell cycle, particularly during the G2/M transition and mitosis. By inhibiting PLK1, MLN0905 disrupts these processes, leading to mitotic arrest and subsequent apoptosis in cancer cells. A key pharmacodynamic biomarker of MLN0905 activity is the modulation of phosphorylated histone H3 (pHisH3), a canonical marker of mitosis.[6][7][8][9]

Below is a diagram illustrating the signaling pathway affected by MLN0905.

Quantitative Data

The potency of MLN0905 has been evaluated through various in vitro assays.

Table 2: In Vitro Potency of MLN0905

| Assay Type | Target/Cell Line | Value | Reference |

| IC50 | PLK1 | 2 nM | [1][3] |

| IC50 | Lymphoma Cell Lines | 3 - 24 nM | [1][3] |

| IC50 | AMO1 (Multiple Myeloma) | 54.27 nM | [10] |

| EC50 | Cdc25C | 33 nM | [1][3] |

| EC50 | Cell Mitosis | 9 nM | |

| LD50 | HT29 | 22 nM | [1][3] |

| LD50 | HCT116 | 56 nM | [1][3] |

| LD50 | H460 | 89 nM | [1][3] |

| LD50 | A375 | 34 nM | [1][3] |

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy and mechanism of action of MLN0905.

PLK1 Kinase Inhibition Assay (Flash Plate Assay)

This assay quantifies the inhibitory effect of MLN0905 on PLK1 enzymatic activity.

-

Reaction Mixture Preparation : Prepare a 30µL reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.02% BSA, 10% glycerol, 1 mM DTT, 100 mM NaCl, 3.3% DMSO, 8 µM ATP, 0.2µCi [γ-³³P]-ATP, 4µM peptide substrate (Biotin-AHX-LDETGHLDSSGLQEVHLA-CONH2), and 10 nM recombinant human PLK1[2–369]T210D.

-

Incubation : Add MLN0905 or vehicle control to the reaction mixture and incubate for 2.5 hours at 30°C.

-

Termination : Stop the reaction by adding 20µL of 150 mM EDTA.

-

Detection : Transfer 25µL of the terminated reaction mixture to a 384-well streptavidin-coated Image FlashPlate and incubate at room temperature for 3 hours.

-

Washing and Reading : Wash the wells three times with 0.02% Tween-20 and measure the radioactivity on a Perkin-Elmer Viewlux.

Cell Viability Assay (MTT Assay)

This assay determines the effect of MLN0905 on the viability of cancer cell lines.

-

Cell Plating : Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

-

Compound Treatment : Treat the cells with various concentrations of MLN0905 and incubate for the desired duration (e.g., 72 hours).

-

MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization : Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]

-

Absorbance Measurement : Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization and read the absorbance at 570 nm.[12]

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to analyze the distribution of cells in different phases of the cell cycle following MLN0905 treatment.

-

Cell Harvesting : Harvest approximately 1-2 x 10^6 cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing : Wash the cells once with cold PBS.

-

Fixation : Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix for at least 30 minutes on ice.[4][13]

-

Washing : Wash the cells twice with cold PBS.

-

RNase Treatment : Resuspend the cell pellet in PBS containing RNase A (e.g., 100 µg/mL) and incubate for 5-30 minutes at room temperature to degrade RNA.[4][8]

-

Staining : Add propidium iodide (PI) to a final concentration of 50 µg/mL and incubate for at least 5-10 minutes at room temperature in the dark.[4][8]

-

Flow Cytometry : Analyze the samples on a flow cytometer, collecting data for at least 10,000 events. Use appropriate software to model the cell cycle distribution.

Apoptosis Assay (Annexin V/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Harvesting : Collect 1-5 x 10^5 cells by centrifugation.

-

Washing : Wash the cells once with cold PBS.

-

Resuspension : Resuspend the cells in 100 µL of 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂).

-

Staining : Add 5 µL of Annexin V-FITC and 5 µL of propidium iodide (PI) staining solution. Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

-

Dilution : Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry : Analyze the samples by flow cytometry within one hour of staining.

Western Blotting for Phospho-Histone H3

This protocol detects the expression of the pHisH3 biomarker.

-

Protein Extraction : Lyse treated and untreated cells in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration using a BCA or Bradford assay.

-

SDS-PAGE : Load 10-25 µg of total protein per lane on an SDS-polyacrylamide gel and separate by electrophoresis.

-

Protein Transfer : Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking : Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.

-

Primary Antibody Incubation : Incubate the membrane with a primary antibody against phospho-Histone H3 overnight at 4°C with gentle agitation.

-

Washing : Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation : Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection : Wash the membrane three times with TBST and visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.

In Vivo Antitumor Activity

MLN0905 has demonstrated significant antitumor activity in various human xenograft models.[6]

Table 3: In Vivo Models with Observed MLN0905 Antitumor Activity

| Xenograft Model | Cancer Type | Dosing Schedule | Outcome | Reference |

| HT29 | Colon Cancer | 6.25, 12.5, 25, 50 mg/kg p.o. | Significant antitumor activity | [1][3] |

| HCT-116 | Colon Cancer | Not specified | Robust anti-tumor activity | [6] |

| Calu-6 | NSCLC | Not specified | Robust anti-tumor activity | [6] |

| SKOV3 | Ovarian Cancer | Not specified | Robust anti-tumor activity | [6] |

| OCI-LY10, OCI-LY19, PHTX-22L | Lymphoma | Continuous (daily) or intermittent | Significant antitumor activity | [7][8][9] |

General Xenograft Study Workflow

Conclusion

MLN0905 is a potent and selective PLK1 inhibitor with significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines and in vivo tumor models. Its well-characterized mechanism of action and oral bioavailability make it a valuable tool for cancer research and a potential candidate for further clinical development. The experimental protocols provided in this guide offer a robust framework for investigating the biological activities of MLN0905 and similar targeted therapies.

References

- 1. Flow cytometry with PI staining | Abcam [abcam.com]

- 2. file.glpbio.com [file.glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. wp.uthscsa.edu [wp.uthscsa.edu]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. scispace.com [scispace.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. texaschildrens.org [texaschildrens.org]

- 10. biologi.ub.ac.id [biologi.ub.ac.id]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. MTT assay protocol | Abcam [abcam.com]

- 13. igbmc.fr [igbmc.fr]

The Discovery and Preclinical Development of MLN0905: A Potent and Orally Bioavailable PLK1 Inhibitor

An In-depth Technical Guide

This technical guide provides a comprehensive overview of the discovery, development, and preclinical evaluation of MLN0905, a potent and selective Polo-like kinase 1 (PLK1) inhibitor. The information is intended for researchers, scientists, and drug development professionals interested in the preclinical profile of this compound. While extensive preclinical data for MLN0905 is publicly available, information regarding its clinical development is notably absent, suggesting a likely early termination of its progression through clinical trials.

Introduction

Polo-like kinase 1 (PLK1) is a serine/threonine kinase that plays a crucial role in the regulation of multiple stages of mitosis, including centrosome maturation, spindle assembly, and cytokinesis. Its overexpression is frequently observed in a wide range of human cancers and is often associated with poor prognosis. This has made PLK1 an attractive target for the development of novel anticancer therapeutics. MLN0905 emerged from a discovery program aimed at identifying potent and selective small-molecule inhibitors of PLK1 with favorable drug-like properties, including oral bioavailability.

Discovery and Lead Optimization

MLN0905 was identified through a high-throughput screening of a corporate compound library, followed by a focused lead optimization effort.[1] The initial hits belonged to a benzolactam-derived chemical series. Through systematic structure-activity relationship (SAR) studies, the potency and pharmacokinetic properties of this series were improved, leading to the identification of MLN0905.

Mechanism of Action

MLN0905 is a highly potent and selective ATP-competitive inhibitor of PLK1. By binding to the ATP-binding pocket of PLK1, it blocks the kinase activity of the enzyme, preventing the phosphorylation of its downstream substrates. This inhibition of PLK1 function leads to defects in mitotic progression, ultimately resulting in cell cycle arrest at the G2/M phase and the induction of apoptosis in cancer cells.[1] A direct cellular readout of PLK1 inhibition by MLN0905 is the reduction of Cdc25C-T96 phosphorylation.[2]

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of MLN0905.

Table 1: In Vitro Potency of MLN0905

| Assay | Metric | Value (nM) | Reference |

| PLK1 Enzymatic Assay | IC50 | 2 | [2][3] |

| Cell Mitosis Inhibition | EC50 | 9 | [2] |

| Cdc25C-T96 Phosphorylation | EC50 | 29 | [2] |

Table 2: In Vitro Cytotoxicity of MLN0905 in Various Cancer Cell Lines

| Cell Line | Cancer Type | Metric | Value (nM) | Reference |

| HT-29 | Colon Cancer | LD50 | 22 | [2][3] |

| HCT116 | Colon Cancer | LD50 | 56 | [3] |

| H460 | Non-Small Cell Lung Cancer | LD50 | 89 | [3] |

| A375 | Melanoma | LD50 | 34 | [3] |

| Lymphoma Cells | Lymphoma | IC50 | 3 - 24 | [2][3] |

| AMO1 | Multiple Myeloma | IC50 | 54.27 | [4] |

Table 3: In Vivo Antitumor Efficacy of MLN0905 in Xenograft Models

| Xenograft Model | Cancer Type | Dosing | Outcome | Reference |

| HT-29 | Colon Cancer | 6.25 - 50 mg/kg, p.o. | Dose-dependent pharmacodynamic responses and tumor growth inhibition/regression. | [2] |

| OCI LY-19-Luc | Diffuse Large B-Cell Lymphoma | 3.12 - 6.25 mg/kg, p.o. | Significant pharmacodynamic responses and antitumor efficacy (T/C of 0.15 at 6.25 mg/kg daily). | [2] |

| OCI LY-10, PHTX-22L | Diffuse Large B-Cell Lymphoma | Not specified | Significant antitumor activity on both continuous and intermittent dosing schedules. | [5] |

| OCI LY-19 (disseminated) | Diffuse Large B-Cell Lymphoma | Not specified | Highly significant survival advantage. | [5] |

Experimental Protocols

PLK1 Enzymatic Assay (Flash Plate Assay)

The enzymatic activity of human PLK1 was assessed in a 30 µL reaction volume containing 50 mM Tris-HCl (pH 8.0), 10 mM MgCl₂, 0.02% BSA, 10% glycerol, 1 mM DTT, 100 mM NaCl, 3.3% DMSO, 8 µM ATP, 0.2 µCi [γ-³³P]-ATP, 4 µM peptide substrate (Biotin-AHX-LDETGHLDSSGLQEVHLA-CONH2), and 10 nM recombinant human PLK1[2–369]T210D. The reaction mixture, with or without MLN0905, was incubated for 2.5 hours at 30°C. The reaction was terminated by adding 20 µL of 150 mM EDTA. Subsequently, 25 µL of the stopped reaction mixture was transferred to a 384-well streptavidin-coated Image FlashPlate and incubated at room temperature for 3 hours to allow for capture of the biotinylated peptide. The amount of incorporated ³³P was then quantified to determine PLK1 activity.[2]

Cell Viability and Apoptosis Assays

Cell viability was assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. Apoptosis was quantified by Annexin V/propidium iodide staining followed by flow cytometry analysis.[4] For immunofluorescence analysis of DNA damage markers such as PHH3 and γH2A.x, cells were fixed, permeabilized, and stained with specific antibodies.[1]

In Vivo Xenograft Studies

Human tumor xenograft models were established by subcutaneously injecting cancer cells into nude or SCID mice. For disseminated models, cells were injected intravenously. MLN0905 was administered orally (p.o.) at various doses and schedules (e.g., daily or intermittently). Tumor growth was monitored, and at the end of the study, tumors were excised and weighed. Pharmacodynamic biomarkers, such as phosphorylated histone H3 (pHisH3), were assessed in tumor tissues to confirm target engagement.[2][5]

Preclinical Efficacy and Combination Studies

MLN0905 demonstrated broad antitumor activity in a variety of human xenograft models, including those derived from colon, non-small cell lung, ovarian, and lymphoid cancers.[5] Notably, it showed significant efficacy in models of diffuse large B-cell lymphoma (DLBCL), a common type of non-Hodgkin lymphoma.[5] In these models, MLN0905 induced tumor stasis or regression and was well-tolerated at effective oral doses.[3]

Furthermore, preclinical studies explored the potential of MLN0905 in combination with other anticancer agents. In DLBCL models, combining MLN0905 with the anti-CD20 antibody rituximab resulted in a synergistic antitumor effect and a significant survival advantage.[5] In a multiple myeloma cell line, MLN0905 demonstrated synergistic effects in decreasing cell survival and inducing apoptosis when combined with lenalidomide.[4] Additionally, MLN0905 was shown to effectively kill gemcitabine-resistant pancreatic cancer cells.[1]

Pharmacokinetics and Safety

MLN0905 was developed as an orally bioavailable inhibitor of PLK1. Preclinical pharmacokinetic studies demonstrated its oral absorption and distribution to tumor tissue.[5] In vivo safety assessments in animal models indicated a good safety profile at therapeutic doses.[1]

Clinical Development Status

Despite the promising preclinical data, there is a conspicuous absence of publicly available information on the clinical development of MLN0905. Searches of clinical trial registries and publications have not yielded any results for Phase I or subsequent clinical studies in humans. Takeda's current oncology pipeline does not feature MLN0905. This lack of information strongly suggests that the clinical development of MLN0905 was likely terminated at a very early stage. The reasons for this discontinuation have not been publicly disclosed.

Conclusion

MLN0905 is a potent, selective, and orally bioavailable PLK1 inhibitor that demonstrated significant preclinical antitumor activity across a range of cancer models, both as a single agent and in combination with other therapies. The discovery and lead optimization program successfully identified a promising clinical candidate from a benzolactam-derived series. However, the lack of any reported clinical development indicates that its progression was halted, for reasons that remain undisclosed. The extensive preclinical data available for MLN0905 may still hold value for researchers in the field of PLK1 inhibition and anticancer drug discovery.

References

- 1. MLN0905 effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. MLN0905, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. MLN0905, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Polo-like Kinase 1 (PLK1) in Cancer and its Therapeutic Inhibition by MLN0905

An In-depth Technical Guide for Researchers and Drug Development Professionals

Polo-like kinase 1 (PLK1) has emerged as a critical regulator of cell division and a key player in the pathogenesis of numerous human cancers. Its frequent overexpression in tumor tissues and correlation with poor patient prognosis have established it as a high-priority target for anticancer drug development.[1][2][3] This technical guide provides a comprehensive overview of the multifaceted role of PLK1 in oncology and details the mechanism and preclinical efficacy of MLN0905, a potent and selective PLK1 inhibitor.

PLK1: A Master Regulator of the Cell Cycle

PLK1 is a highly conserved serine/threonine protein kinase that plays a pivotal role in regulating multiple stages of the cell cycle, particularly mitosis.[4][5][6] Its expression and activity are tightly regulated, remaining low during interphase, gradually increasing through the S and G2 phases, and peaking during mitosis (G2/M phase).[1][7][8][9] PLK1's functions are critical for the successful execution of cell division, including:

-

Mitotic Entry: PLK1 activates the Cyclin B/Cdk1 complex, a key driver of mitotic entry, by phosphorylating and activating the phosphatase Cdc25C and promoting the degradation of the inhibitory kinase Wee1.[6][10]

-

Centrosome Maturation and Spindle Assembly: It is essential for the maturation of centrosomes and the assembly of a bipolar mitotic spindle, which is required for proper chromosome segregation.[6][8][10]

-

Chromosome Segregation and Cytokinesis: PLK1 ensures the correct attachment of microtubules to kinetochores and is involved in the final step of cell division, cytokinesis.[6][7][8]

The Oncogenic Role of PLK1 in Cancer

While essential for normal cell division, the dysregulation and overexpression of PLK1 are common features in a wide array of human cancers, including breast, lung, colon, prostate, and ovarian cancers, as well as lymphomas.[1][3][9] This aberrant expression transforms PLK1 into a potent oncogene, contributing to tumor development and progression through various mechanisms.[9][11]

-

Promotion of Proliferation and Suppression of Cell Death: Overexpressed PLK1 promotes uncontrolled cell proliferation and inhibits apoptosis and autophagy, key pathways of programmed cell death.[1][4] It can modulate the activity of Bcl-2 family proteins, which are central regulators of apoptosis.[12][13]

-

Genomic Instability: High levels of PLK1 can override critical cell-cycle checkpoints, such as the spindle assembly checkpoint, leading to defects in mitosis, improper chromosome segregation, and aneuploidy.[11][14] This induction of chromosomal instability (CIN) is a driving force for tumorigenesis.[9][11][14]

-

Tumor Invasion and Metastasis: PLK1 is implicated in the epithelial-to-mesenchymal transition (EMT), a process that allows cancer cells to gain migratory and invasive properties.[4][15] It can activate signaling pathways like AKT and MAPK, which are known to facilitate tumor cell invasion and metastasis.[15]

-

Therapeutic Resistance: PLK1 overexpression has been associated with resistance to both chemotherapy and radiotherapy.[1][16] Conversely, inhibiting PLK1 can re-sensitize cancer cells to these treatments.[1]

-

Prognostic Significance: High PLK1 expression levels are frequently associated with aggressive tumors, high tumor grade, lymph node metastasis, and poor overall patient prognosis across various cancer types.[1][2][12][17]

PLK1-Associated Signaling Pathways in Cancer

PLK1 exerts its oncogenic functions by interacting with and modulating numerous signaling pathways critical for cancer cell growth and survival.

A critical oncogenic axis involves PDK1, PLK1, and the MYC oncoprotein.[18] In this pathway, PDK1, a component of the PI3K signaling cascade, directly phosphorylates and activates PLK1.[18] Activated PLK1 then phosphorylates the MYC protein, leading to its stabilization and promoting cellular transformation and survival.[18] Furthermore, PLK1 activates the mTOR signaling pathway, which is crucial for cell growth and proliferation.[1]

MLN0905: A Potent PLK1 Inhibitor

The central role of PLK1 in driving cancer progression makes it a compelling therapeutic target. MLN0905 is a potent, selective, and orally active small-molecule inhibitor of PLK1.[19][20]

Mechanism of Action: MLN0905 acts as an ATP-competitive inhibitor, binding to the kinase domain of PLK1 and blocking its enzymatic activity.[21][22] This potent inhibition disrupts the downstream signaling events controlled by PLK1, ultimately leading to mitotic arrest and cancer cell death.[22]

Preclinical Efficacy: Extensive preclinical studies have demonstrated the broad anti-tumor activity of MLN0905 across a range of cancer types.[19][23]

-

Cellular Effects: Inhibition of PLK1 by MLN0905 leads to a potent G2/M cell cycle arrest, preventing cancer cells from dividing.[19] This mitotic arrest subsequently triggers apoptosis (programmed cell death).[19]

-

In Vivo Antitumor Activity: MLN0905 has shown robust antitumor activity, including partial and complete tumor responses, in various human xenograft models of both solid and hematological cancers, such as colon, ovarian, non-small cell lung cancer (NSCLC), and diffuse large B-cell lymphoma (DLBCL).[23][24][25][26] Significant activity is observed with both continuous and intermittent dosing schedules.[23][26]

-

Overcoming Drug Resistance: MLN0905 has demonstrated effectiveness in killing gemcitabine-resistant pancreatic cancer cells, highlighting its potential in treating refractory cancers.[19]

-

Combination Therapy: The combination of MLN0905 with standard-of-care agents has shown synergistic effects. For instance, it enhances the anti-tumor response when combined with taxanes in ovarian and NSCLC models and with rituximab in DLBCL models.[23][26]

Pharmacodynamic Biomarkers: The activity of MLN0905 in vivo can be monitored by measuring the phosphorylation of Histone H3 (pHisH3), a downstream marker of mitotic activity that is modulated by PLK1 inhibition.[23][24][25] Dose-dependent modulation of this biomarker has been confirmed in tumor tissues from xenograft models.[23][25]

Quantitative Data Summary

The potency of MLN0905 has been quantified in various assays.

Table 1: Inhibitory Potency of MLN0905

| Parameter | Value | Assay System | Reference |

|---|---|---|---|

| IC₅₀ | 2 nM | PLK1 Enzymatic Assay | [20][21] |

| EC₅₀ (Mitosis) | 9 nM | Cellular Mitosis Assay | [21] |

| EC₅₀ (pCdc25C) | 29 nM | Cdc25C-T96 Phosphorylation | [21] |

| LD₅₀ (Viability) | 22 nM | HT-29 Cell Viability | [21] |

| IC₅₀ (Viability) | 3 - 24 nM | Panel of Lymphoma Cells |[21] |

IC₅₀: Half-maximal inhibitory concentration; EC₅₀: Half-maximal effective concentration; LD₅₀: Half-maximal lethal dose.

Table 2: Cellular Effects of PLK1 Inhibition in Cancer Cell Lines

| Inhibitor | Cell Lines | Effect | Reference |

|---|---|---|---|

| MLN0905 | Pancreatic Cancer (PC) | G2/M phase arrest, induced apoptosis | [19] |

| BI2536 / BI6727 | Cholangiocarcinoma (CCA) | G2/M phase arrest, increased apoptosis | [12][13] |

| BI2536 | Glioblastoma (GBM) | G2/M phase arrest, increased apoptosis, radiosensitization | [27] |

| BI2536 / GSK-461363 | Leukemia (K562) | G2/M phase arrest, induced apoptosis, caspase-3 activation | [28][29] |

| BI6727 | Colorectal Carcinoma (CRC) | Induced apoptosis via mitochondrial dysfunction |[30] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of PLK1 inhibitors. Below are protocols for key experiments.

References

- 1. Frontiers | Present and Future Perspective on PLK1 Inhibition in Cancer Treatment [frontiersin.org]

- 2. Polo-like kinase 1 as a potential therapeutic target and prognostic factor for various human malignancies: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

- 5. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rupress.org [rupress.org]

- 8. Multiple Roles of PLK1 in Mitosis and Meiosis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The dark side of PLK1: Implications for cancer and genomic instability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Polo-Like Kinases (Plks), a Key Regulator of Cell Cycle and New Potential Target for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. aacrjournals.org [aacrjournals.org]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. PLK1 inhibition leads to mitotic arrest and triggers apoptosis in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. PLK1 induces chromosomal instability and overrides cell cycle checkpoints to drive tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | PLK1 in cancer therapy: a comprehensive review of immunomodulatory mechanisms and therapeutic opportunities [frontiersin.org]

- 17. Polo-like kinase 1 as a biomarker predicts the prognosis and immunotherapy of breast invasive carcinoma patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. New Connections Between Old Pathways: PDK1 Signaling Promotes Cellular Transformation through PLK1-Dependent MYC Stabilization - PMC [pmc.ncbi.nlm.nih.gov]

- 19. MLN0905 effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. medchemexpress.com [medchemexpress.com]

- 21. selleckchem.com [selleckchem.com]

- 22. What are PLK inhibitors and how do they work? [synapse.patsnap.com]

- 23. aacrjournals.org [aacrjournals.org]

- 24. aacrjournals.org [aacrjournals.org]

- 25. ashpublications.org [ashpublications.org]

- 26. MLN0905, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Inhibition of Polo-Like Kinase 1 Induces Cell Cycle Arrest and Sensitizes Glioblastoma Cells to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ATP-competitive Plk1 inhibitors induce caspase 3-mediated Plk1 cleavage and activation in hematopoietic cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Inhibition of Polo-like kinase 1 (PLK1) triggers cell apoptosis via ROS-caused mitochondrial dysfunction in colorectal carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

MLN0905: A Preclinical Technical Guide to a Potent PLK1 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preclinical research findings for MLN0905, a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1). The information presented herein is curated from publicly available scientific literature and is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Core Efficacy and Potency

MLN0905 has demonstrated significant potency as a PLK1 inhibitor with strong anti-proliferative effects across a range of cancer cell lines. Its efficacy has been established through various in vitro and in vivo preclinical models.

Table 1: In Vitro Potency and Cellular Activity of MLN0905

| Parameter | Value | Cell Line/System | Citation |

| PLK1 IC50 | 2 nM | Enzymatic Assay | [1] |

| Mitosis EC50 | 9 nM | Cellular Assay | [2] |

| Cdc25C-T96 Phosphorylation EC50 | 29 nM | Cellular Assay | [2] |

| HT-29 Viability LD50 | 22 nM | HT-29 Colon Cancer | [2] |

| Lymphoma Cell Viability IC50 | 3 – 24 nM | Various Lymphoma Lines | [2] |

| Multiple Myeloma Cell Viability IC50 | 54.27 nM | AMO1 | [3] |

Table 2: In Vivo Antitumor Efficacy of MLN0905

| Animal Model | Dosing Regimen | Outcome | Citation |

| HT-29 Xenografts | 6.25 mg/Kg - 50 mg/Kg, p.o. | Dose-dependent pharmacodynamic responses | [2] |

| OCI LY-19-Luc Xenografts | 3.12 mg/Kg – 6.25 mg/Kg, p.o. | Significant pharmacodynamic responses | [2] |

| OCI LY-19-Luc Xenografts | 6.25 mg/Kg daily for 21 days | T/C of 0.15 | [2] |

| Gemcitabine-resistant Pancreatic Cancer Xenografts | Not specified | Significant inhibition of tumor volume | [4] |

| Disseminated OCI-LY19 Xenograft | Not specified | Significant survival advantage | [5] |

Mechanism of Action: Targeting the Cell Cycle Engine

MLN0905 exerts its anticancer effects by inhibiting PLK1, a master regulator of mitosis.[6] PLK1 plays a crucial role in several key mitotic events, including centrosome maturation, spindle formation, and cytokinesis.[2] By inhibiting PLK1, MLN0905 disrupts these processes, leading to mitotic arrest, primarily at the G2/M phase of the cell cycle, and subsequent induction of apoptosis (programmed cell death).[4][7]

PLK1 Signaling and Mitotic Progression

The following diagram illustrates the central role of PLK1 in the G2/M transition and its inhibition by MLN0905.

Induction of Apoptosis

The mitotic arrest induced by MLN0905 ultimately triggers the intrinsic apoptotic pathway. This is characterized by the activation of caspases and the cleavage of key substrates like PARP, leading to the systematic dismantling of the cell.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections outline the protocols for key experiments conducted in the evaluation of MLN0905.

Cell Viability (MTT) Assay

This assay assesses the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of MLN0905 (e.g., 0-1000 nM) for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Colony Formation Assay

This assay evaluates the long-term proliferative capacity of single cells.[4]

-

Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells) in 6-well plates.

-

Drug Treatment: Treat the cells with varying concentrations of MLN0905 (e.g., 0, 5, and 50 nM).[4]

-

Incubation: Culture the cells for 10-14 days, allowing colonies to form.

-

Fixation and Staining: Fix the colonies with 4% paraformaldehyde for 20 minutes, followed by staining with 0.5% crystal violet solution for 20 minutes.[4]

-

Colony Counting: Wash the plates, allow them to dry, and count the number of colonies (typically defined as a cluster of ≥50 cells).

Cell Cycle Analysis by Flow Cytometry

This method quantifies the distribution of cells in different phases of the cell cycle.[4]

-

Cell Treatment: Treat cells with MLN0905 at desired concentrations (e.g., 0, 5, and 50 nM) for 24-48 hours.[4]

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A. Incubate for 30 minutes at 37°C in the dark.[4]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Analysis by Flow Cytometry

This technique detects apoptotic cells using Annexin V and propidium iodide staining.

-

Cell Treatment: Treat cells with MLN0905 as described for cell cycle analysis.

-

Cell Harvesting and Staining: Harvest the cells and resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry within one hour of staining.

-

Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

In Vivo Xenograft Studies

These studies assess the antitumor activity of MLN0905 in a living organism.

-

Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-200 mm³), then randomize the mice into treatment and control groups.

-

Drug Administration: Administer MLN0905 orally at specified doses and schedules (e.g., daily or intermittently).[2]

-

Tumor Measurement: Measure tumor volume (e.g., using calipers) at regular intervals throughout the study.

-

Pharmacodynamic Analysis: At specified time points, tumors can be excised to analyze biomarkers of PLK1 inhibition, such as the phosphorylation of Histone H3 (pHisH3), by immunohistochemistry or western blotting.[5]

-

Data Analysis: Calculate tumor growth inhibition (TGI) and assess the statistical significance of the treatment effect compared to the vehicle control group.

Experimental Workflow for In Vivo Studies

Conclusion

The preclinical data for MLN0905 strongly support its development as a targeted anticancer agent. Its potent and selective inhibition of PLK1 translates to significant anti-proliferative and pro-apoptotic activity in a variety of cancer models. The well-defined mechanism of action, centered on the disruption of mitosis, provides a clear rationale for its clinical investigation in tumors that are dependent on PLK1 signaling. The detailed experimental protocols provided in this guide are intended to facilitate further research and a deeper understanding of the therapeutic potential of MLN0905.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. MLN0905, a new inhibitor of Polo-like kinase 1 (PLK1), enhances the efficiency of lenalidomide in promoting the apoptosis of multiple myeloma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MLN0905 effectively kills gemcitabine-resistant pancreatic cancer cells by targeting PLK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. MLN0905, a small-molecule plk1 inhibitor, induces antitumor responses in human models of diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PLK1 - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

The Pharmacodynamics of MLN0905: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pharmacodynamics of MLN0905, a potent and selective small-molecule inhibitor of Polo-like kinase 1 (PLK1). MLN0905 has demonstrated significant antitumor activity in a range of preclinical models, positioning it as a compound of interest for cancer therapy. This document summarizes key quantitative data, details experimental protocols used in its evaluation, and visualizes its mechanism of action and experimental workflows.

Core Mechanism of Action

MLN0905 exerts its anticancer effects by targeting PLK1, a serine/threonine kinase that plays a critical role in the regulation of mitotic progression.[1] Overexpression of PLK1 is common in various human cancers and is often associated with poor prognosis.[1] By inhibiting PLK1, MLN0905 disrupts multiple stages of mitosis, leading to cell cycle arrest and ultimately, apoptosis (programmed cell death) in cancer cells.[2][3]

A key pharmacodynamic biomarker for MLN0905 activity is the modulation of phosphorylated histone H3 (pHisH3).[4][5] Inhibition of PLK1 by MLN0905 leads to a dose-dependent decrease in pHisH3 levels in tumor tissue, providing a direct readout of target engagement in vivo.[4][5]

Quantitative Pharmacodynamic Data

The following tables summarize the in vitro potency and cellular activity of MLN0905 across various cancer cell lines.

| Parameter | Value | Cell Line/System | Reference |

| Enzymatic Inhibition | |||

| IC50 vs. PLK1 | 2 nM | Recombinant human PLK1 | [6][7] |

| Cellular Activity | |||

| EC50 (Mitosis Inhibition) | 9 nM | - | [6] |

| EC50 (Cdc25C-T96 Phosphorylation) | 29 nM | - | [6] |

| EC50 (Cdc25C) | 33 nM | - | [7] |

| Cell Viability (IC50/LD50) | |||

| IC50 | 3 - 24 nM | Lymphoma cells | [6][7] |

| LD50 | 22 nM | HT-29 (Colon) | [6][7] |

| LD50 | 56 nM | HCT116 (Colon) | [7] |

| LD50 | 89 nM | H460 (Lung) | [7] |

| LD50 | 34 nM | A375 (Melanoma) | [7] |

| IC50 | 54.27 nM | AMO1 (Multiple Myeloma) | [8] |

In Vivo Antitumor Efficacy